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Bis(2-aminoethyl)carbamodithioic acid

Cat. No.: B14689718
CAS No.: 31635-89-9
M. Wt: 179.3 g/mol
InChI Key: MBTWBGFVANKUJY-UHFFFAOYSA-N
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Description

Contextualization within Dithiocarbamate (B8719985) Chemistry and Ligand Design

Dithiocarbamates are a well-established class of sulfur-containing ligands known for their ability to form stable, often colorful, complexes with transition metals. Their general formula is R₂NCS₂⁻, and they are typically synthesized from the reaction of a primary or secondary amine with carbon disulfide. The two sulfur atoms of the dithiocarbamate group act as a bidentate ligand, chelating to a metal center.

N-(2-Aminoethyl)carbamodithioic acid is a notable member of this family due to its bifunctional nature. It possesses the characteristic dithiocarbamate group for metal chelation, and a terminal primary amino group which can either remain as a free functional group or participate in further reactions or interactions. cymitquimica.com In the solid state, N-(2-Aminoethyl)carbamodithioic acid exists as a zwitterion, with the formula H₃N⁺(CH₂)₂NHCS₂⁻. researchgate.net This zwitterionic character arises from the protonation of the amino group by the acidic proton of the dithiocarbamic acid. The crystal structure reveals that the two carbon-sulfur bonds in the dithiocarbamate group are of nearly equal length, indicating delocalization of the pi-electrons across the NCS₂ core. researchgate.net

This inherent functionality makes N-(2-Aminoethyl)carbamodithioic acid a versatile building block in ligand design. Researchers can utilize the dithiocarbamate moiety for its strong metal-binding affinity, while the amino group offers a site for further modification, such as grafting the molecule onto solid supports or incorporating it into larger supramolecular assemblies.

Significance and Emerging Research Trajectories of N-(2-Aminoethyl)carbamodithioic Acid

The primary significance of N-(2-Aminoethyl)carbamodithioic acid in academic research lies in its application in the functionalization of materials for environmental remediation. One of the most prominent research trajectories involves its use in modifying the surface of mesoporous silica (B1680970) materials, such as MCM-41. researchgate.net

MCM-41 is a well-characterized mesoporous material with a hexagonal array of uniform pores, a large surface area, and a high pore volume. However, in its pure siliceous form, its affinity for heavy metal ions is limited. By functionalizing the surface of MCM-41 with N-(2-Aminoethyl)carbamodithioic acid, researchers have created a hybrid organic-inorganic material with a high density of dithiocarbamate groups. These groups act as efficient binding sites for heavy metal ions, making the modified material a promising adsorbent for the removal of toxic metals from aqueous solutions. researchgate.net

The resulting functionalized material exhibits a low point of zero charge, which is advantageous for the adsorption of cationic heavy metal species. researchgate.net Research in this area is focused on optimizing the synthesis of these hybrid materials and evaluating their adsorption capacity and selectivity for various heavy metals.

Emerging research trajectories may explore the use of N-(2-Aminoethyl)carbamodithioic acid in other areas, leveraging its versatile chemical properties. These could include:

Catalysis: The metal complexes of N-(2-Aminoethyl)carbamodithioic acid could be investigated for their catalytic activity in various organic transformations.

Nanoparticle Synthesis: Dithiocarbamates are known to be effective capping agents in the synthesis of metal sulfide (B99878) nanoparticles. The bifunctionality of N-(2-Aminoethyl)carbamodithioic acid could be exploited to create functionalized nanoparticles with tailored surface properties.

Sensor Development: The strong and often specific interactions of dithiocarbamates with certain metal ions could be harnessed to develop chemical sensors for the detection of these ions.

Scope and Objectives of Academic Inquiry into N-(2-Aminoethyl)carbamodithioic Acid Research

The academic inquiry into N-(2-Aminoethyl)carbamodithioic acid is driven by a set of clear objectives aimed at understanding and exploiting its chemical properties for practical applications. The primary goals of this research include:

Synthesis and Characterization: A fundamental objective is the development of efficient and scalable synthetic routes to N-(2-Aminoethyl)carbamodithioic acid and its derivatives. Thorough characterization using techniques such as NMR, FTIR, and X-ray crystallography is crucial to understanding its structure and properties. researchgate.net

Development of Functional Materials: A major focus is the use of N-(2-Aminoethyl)carbamodithioic acid to create novel functional materials. This includes the synthesis of hybrid materials, such as the aforementioned functionalized MCM-41, and the investigation of their properties and performance in specific applications. researchgate.net

Environmental Applications: A key driver for research is the potential for this compound to address environmental challenges. The primary application explored to date is the removal of heavy metal pollutants from water. Research aims to quantify the adsorption efficiency, understand the adsorption mechanism, and assess the reusability of the adsorbent materials. researchgate.net

Coordination Chemistry Studies: Investigating the coordination behavior of N-(2-Aminoethyl)carbamodithioic acid with a wide range of metal ions is another important objective. This includes determining the stability constants, structures, and spectroscopic properties of the resulting metal complexes.

Detailed Research Findings

Research into N-(2-Aminoethyl)carbamodithioic acid has yielded valuable data, particularly in the context of its use in modifying mesoporous silica. The following tables summarize key findings from the synthesis and characterization of the compound and its application in the functionalization of MCM-41.

Table 1: Physicochemical Properties of N-(2-Aminoethyl)carbamodithioic Acid

PropertyValueReference
Molecular Formula C₃H₈N₂S₂ cymitquimica.com
Molecular Weight 136.24 g/mol
Appearance White to off-white solid cymitquimica.com
Structure Zwitterionic: H₃N⁺(CH₂)₂NHCS₂⁻ researchgate.net

Interactive Data Table 1: Physicochemical Properties ```html

PropertyValueReference
Molecular FormulaC₃H₈N₂S₂ cymitquimica.com
Molecular Weight136.24 g/mol
AppearanceWhite to off-white solid cymitquimica.com
StructureZwitterionic: H₃N⁺(CH₂)₂NHCS₂⁻ researchgate.net

Table 2: Characterization Data of MCM-41 and N-(2-Aminoethyl)carbamodithioate-Functionalized MCM-41

ParameterMCM-41Functionalized MCM-41Reference
Surface Area (m²/g) 1085632 researchgate.net
Pore Volume (cm³/g) 0.980.58 researchgate.net
Pore Diameter (Å) 30.429.8 researchgate.net
Point of Zero Charge (pH) 6.83.2 researchgate.net

Interactive Data Table 2: Material Characterization

Table of Compound Names

Compound Name
Bis(2-aminoethyl)carbamodithioic acid
N-(2-Aminoethyl)carbamodithioic acid
Carbon disulfide
MCM-41

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N3S2 B14689718 Bis(2-aminoethyl)carbamodithioic acid CAS No. 31635-89-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31635-89-9

Molecular Formula

C5H13N3S2

Molecular Weight

179.3 g/mol

IUPAC Name

bis(2-aminoethyl)carbamodithioic acid

InChI

InChI=1S/C5H13N3S2/c6-1-3-8(4-2-7)5(9)10/h1-4,6-7H2,(H,9,10)

InChI Key

MBTWBGFVANKUJY-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCN)C(=S)S)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 Aminoethyl Carbamodithioic Acid

Direct Synthesis Routes of N-(2-Aminoethyl)carbamodithioic Acid

The primary and most direct method for synthesizing N-(2-aminoethyl)carbamodithioic acid involves the reaction of ethylenediamine (B42938) with carbon disulfide. This process leverages the nucleophilic character of the amine groups in ethylenediamine and the electrophilic nature of the carbon atom in carbon disulfide.

Reaction of Ethylenediamine with Carbon Disulfide under Controlled Conditions

The synthesis of N-(2-aminoethyl)carbamodithioic acid is achieved through the nucleophilic addition of one of the amino groups of ethylenediamine to carbon disulfide. chempedia.info The reaction is typically conducted in an aqueous or alcoholic medium. chempedia.infoorgsyn.org The initial step involves the attack of the nitrogen atom of the amine on the carbon atom of carbon disulfide, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes a proton transfer to form the dithiocarbamic acid.

The reaction is known to be vigorous and may require cooling to control the rate. orgsyn.org The resulting N-(2-aminoethyl)dithiocarbamic acid is often an intermediate that can undergo further reactions, such as thermal decomposition with the loss of hydrogen sulfide (B99878) to form cyclic compounds like imidazolidine-2-thiones. chempedia.info Therefore, careful control of the reaction conditions is essential to isolate the desired product.

Optimization of Reaction Parameters for High Yields and Purity

Achieving high yields and purity of N-(2-aminoethyl)carbamodithioic acid necessitates the careful optimization of several reaction parameters. The key factors influencing the outcome of the synthesis include temperature, solvent, reactant stoichiometry, and the rate of addition of reactants. researchgate.netrsc.orgnih.gov The basicity of the diamine is a crucial factor in determining the reaction rate. chempedia.info

The choice of solvent can affect the solubility of reactants and the stability of the product. Protic solvents like water or ethanol (B145695) are commonly used. orgsyn.org Temperature control is critical; the reaction is exothermic, and excessive heat can promote the formation of byproducts, such as ethylene (B1197577) thiourea (B124793). orgsyn.org The stoichiometry of ethylenediamine to carbon disulfide must be carefully managed to favor the monosubstituted product over the disubstituted ethylenebisdithiocarbamate. A slow, controlled addition of carbon disulfide to the ethylenediamine solution is recommended to manage the reaction's exothermicity and improve selectivity. orgsyn.org

Table 1: Key Reaction Parameters and Their Effects on Synthesis

Parameter Effect on Reaction Optimized Condition Rationale
Temperature Higher temperatures can increase reaction rate but also promote byproduct formation (e.g., cyclization). Maintaining a moderate temperature (e.g., 60°C) or using cooling helps to control the exothermic reaction and minimize decomposition of the dithiocarbamic acid. orgsyn.org
Solvent Affects reactant solubility and can influence the reaction pathway. Aqueous ethanol provides a good medium for both ethylenediamine and the intermediate dithiocarbamate (B8719985) salt. orgsyn.org
Reactant Ratio An excess of ethylenediamine can favor the formation of the mono-adduct. Using a molar ratio where ethylenediamine is in slight excess relative to carbon disulfide can help prevent the formation of the di-adduct.

| Rate of Addition | Rapid addition of carbon disulfide can lead to an uncontrolled, vigorous reaction. | Slow, dropwise addition of carbon disulfide allows for better temperature management and ensures a more selective reaction. orgsyn.org |

Synthesis of N-(2-Aminoethyl)carbamodithioic Acid Derivatives and Analogues

The presence of two distinct functional groups—the dithiocarbamate moiety and the primary amino group—allows for a wide range of chemical modifications, leading to a diverse library of derivatives and analogues.

Functionalization at the Dithiocarbamate Moiety

The dithiocarbamate group is a versatile functional handle for further chemical transformations. The sulfur atoms can act as nucleophiles, readily reacting with various electrophiles.

S-Alkylation: The dithiocarbamic acid or its corresponding salt can be easily S-alkylated using alkyl halides. organic-chemistry.orgasianpubs.org This reaction is a common strategy for introducing a variety of organic substituents onto the sulfur atom, yielding stable S-alkyl dithiocarbamate derivatives. This is often achieved in a one-pot reaction involving an amine, carbon disulfide, and an alkyl halide. organic-chemistry.orgrsc.org

Metal Complexation: Dithiocarbamates are excellent chelating ligands that form stable complexes with a wide range of transition metals. researchgate.netnih.gov The two sulfur atoms can coordinate to a metal center, forming a four-membered chelate ring. This property is widely used in coordination chemistry and materials science. nih.gov

Table 2: Examples of Functionalization at the Dithiocarbamate Moiety

Reagent Type Example Reagent Resulting Functional Group
Alkyl Halide Benzyl (B1604629) bromide S-benzyl dithiocarbamate
Metal Salt Zinc Chloride Zinc(II) dithiocarbamate complex

Modification of the Aminoethyl Group

The terminal primary amino group on the ethylenediamine backbone provides another site for synthetic elaboration. This group can undergo reactions typical of primary amines, allowing for the introduction of diverse functionalities.

Acylation and Protection: The amino group can be acylated or protected using reagents like ethyl trifluoroacetate (B77799) to form an amide linkage. nih.gov

Reaction with Dianhydrides: The diamine character of the molecule allows it to react with dianhydrides, leading to the formation of novel polyamideimides. nih.gov

Urea Formation: The amino group can be converted into a ureido group by reacting with isocyanates or activated carbamates, such as succinimidyl N-methylcarbamate. clockss.org

Table 3: Examples of Modification at the Aminoethyl Group

Reagent Resulting Functional Group Application
Ethyl trifluoroacetate Trifluoroacetamide Amine protection nih.gov
Aromatic Dianhydrides Polyamideimide Polymer synthesis nih.gov

Multicomponent Reaction Approaches for Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. nih.govethz.ch Dithiocarbamates and amines are valuable components in various MCRs. nih.govresearchgate.net

The synthesis of dithiocarbamates can itself be the first step in a consecutive MCR sequence. nih.govresearchgate.net For example, a dithiocarbamate formed from an amine and carbon disulfide can be used as a component in a subsequent Ugi reaction. nih.govresearchgate.net The Ugi four-component reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. By incorporating a dithiocarbamate-containing component (either as the amine or the carboxylic acid), complex pseudo-peptides bearing a dithiocarbamate moiety can be synthesized in a highly convergent manner. nih.govresearchgate.netresearchgate.net This approach allows for the rapid generation of molecular diversity from simple starting materials.

Table of Compounds

Compound Name
N-(2-Aminoethyl)carbamodithioic acid
Ethylenediamine
Carbon disulfide
Imidazolidine-2-thione
Ethylene thiourea
Ethylenebisdithiocarbamate
S-benzyl dithiocarbamate
Benzyl bromide
Zinc Chloride
Phenylboronic acid
Ethyl trifluoroacetate
Trifluoroacetamide
Succinimidyl N-methylcarbamate
N-methylureido
Aldehyde
Ketone
Carboxylic acid

Generation of Dithiocarbamate-Based Organosilanes

The synthesis of dithiocarbamate-based organosilanes represents a significant area of research, aiming to combine the unique properties of both organosilanes and dithiocarbamates. While the direct synthesis of such compounds from bis(2-aminoethyl)carbamodithioic acid is not extensively detailed in the available literature, general methodologies for the preparation of organosilanes containing dithiocarbamate functionalities have been established. These methods typically involve the reaction of an amine with carbon disulfide, followed by reaction with an organosilane containing a suitable leaving group.

One common approach involves the initial formation of a dithiocarbamate salt from a primary or secondary amine and carbon disulfide in the presence of a base. This dithiocarbamate salt can then be reacted with a haloalkyl-functionalized organosilane to yield the desired product. The versatility of this method allows for the incorporation of various silane (B1218182) moieties, such as those containing alkoxy or alkyl groups.

Another strategy involves the use of amino-functionalized organosilanes as the starting material. These can react directly with carbon disulfide to form the corresponding dithiocarbamate-functionalized organosilane. The reaction conditions can be tailored to control the degree of substitution and the final product structure.

Mechanistic Studies of Synthetic Pathways

The formation and subsequent transformation of dithiocarbamates involve a series of well-studied reaction mechanisms. These mechanisms provide a fundamental understanding of how the dithiocarbamate functional group is formed and how it can be modified to generate a diverse range of derivatives.

Proposed Mechanisms for Dithiocarbamate Formation from Amines and Carbon Disulfide

The formation of dithiocarbamates from the reaction of amines with carbon disulfide is a fundamental process in organosulfur chemistry. In the case of this compound, the precursor is ethylenediamine, a primary diamine. The generally accepted mechanism for this reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of carbon disulfide. researchgate.net

RNH₂ + CS₂ ⇌ RNHCS₂⁻ + H⁺

In the synthesis of this compound from ethylenediamine, this reaction occurs at both amine groups, leading to the formation of the bis(dithiocarbamate). The reaction is typically carried out in an alkaline medium to facilitate the deprotonation step and drive the equilibrium towards the product. researchgate.net The presence of a base, such as sodium hydroxide, ensures the formation of the dithiocarbamate salt. wikipedia.org

The reaction can be summarized in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom of carbon disulfide.

Zwitterion Formation: A transient zwitterionic intermediate is formed.

Deprotonation: A base (another amine molecule or a stronger base like NaOH) removes a proton from the nitrogen atom, leading to the formation of the dithiocarbamate anion.

This mechanism is supported by spectroscopic studies and the isolation of dithiocarbamate salts. The planarity of the NCS₂ core in dithiocarbamates suggests a significant contribution from resonance structures, which delocalize the negative charge and stabilize the anion. wikipedia.org

Intramolecular Cyclization and Ring Formation in Derivative Synthesis

Derivatives of this compound can undergo intramolecular cyclization reactions to form various heterocyclic compounds. These reactions are of significant interest as they provide pathways to complex molecular architectures from relatively simple starting materials. While specific examples starting from this compound are not prevalent in the provided search results, the general principles of intramolecular cyclization of dithiocarbamate derivatives are well-established.

These cyclization reactions often involve the reaction of the dithiocarbamate moiety with a suitably positioned electrophilic center within the same molecule. For instance, if a derivative of this compound contains a leaving group at an appropriate position, the sulfur atom of the dithiocarbamate can act as an internal nucleophile, leading to ring closure.

The size of the resulting heterocyclic ring is determined by the length of the carbon chain separating the dithiocarbamate group and the electrophilic center. This allows for the synthesis of five, six, or even larger membered rings containing nitrogen and sulfur atoms. The reaction can be promoted by heat or the addition of a catalyst.

An example of a general intramolecular cyclization could involve a dithiocarbamate derivative with a haloalkyl side chain. The nucleophilic sulfur atom can displace the halide to form a cyclic thiocarbamate derivative. The efficiency of such reactions depends on factors like ring strain in the transition state and the reactivity of the electrophilic and nucleophilic centers.

Role of Electrophiles in Dithiocarbamate Synthesis

Electrophiles play a crucial role in the synthesis of a wide variety of dithiocarbamate derivatives. The dithiocarbamate anion is a soft nucleophile and readily reacts with a range of soft electrophiles. This reactivity allows for the functionalization of the dithiocarbamate group, leading to the formation of dithiocarbamate esters and other derivatives. wikipedia.org

Common electrophiles used in dithiocarbamate chemistry include:

Alkyl Halides: Dithiocarbamate salts react with alkyl halides (e.g., methyl iodide, benzyl bromide) in a straightforward S-alkylation reaction to produce dithiocarbamate esters. organic-chemistry.orgorganic-chemistry.org

Michael Acceptors: Dithiocarbamates can undergo Michael addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. organic-chemistry.org

Nitroepoxides: The reaction of dithiocarbamates with nitroepoxides can lead to the formation of β-keto dithiocarbamates or heterocyclic compounds like thiazolidine-2-thiones, depending on the nature of the amine precursor. researchgate.netnih.gov

The reaction with electrophiles is a key step in many synthetic pathways that utilize dithiocarbamates as intermediates. For instance, a one-pot, three-component reaction of an amine, carbon disulfide, and an alkyl halide is a common and efficient method for the synthesis of S-alkyl dithiocarbamates. organic-chemistry.orgorganic-chemistry.org

The table below summarizes the reaction of dithiocarbamates with various electrophiles to form different classes of compounds. While these are general reactions for dithiocarbamates, they illustrate the potential transformations that derivatives of this compound could undergo.

ElectrophileProduct ClassGeneral Reaction
Alkyl Halide (R'-X)S-Alkyl DithiocarbamateR₂NCS₂⁻ + R'-X → R₂NC(S)SR' + X⁻
Michael Acceptor (e.g., Acrylate)β-Substituted DithiocarbamateR₂NCS₂⁻ + CH₂=CHCO₂R' → R₂NC(S)SCH₂CH₂CO₂R'
Nitroepoxideβ-Keto DithiocarbamateR₂NCS₂⁻ + Ph-CH(O)CH-NO₂ → R₂NC(S)SCH(Ph)C(O)CH₃

Coordination Chemistry and Metal Complexation of N 2 Aminoethyl Carbamodithioic Acid

Ligand Properties and Coordination Behavior

Dithiocarbamates (DTCs) are a class of organosulfur ligands known for their versatility in forming stable complexes with a vast array of elements, including all transition metals, lanthanides, actinides, and many main group elements. bohrium.commdpi.com Their utility stems from their straightforward preparation and the ease with which their electronic and steric properties can be modified. bohrium.comnih.gov The fundamental structure of these mono-anionic ligands, R₂NCS₂⁻, allows them to act as strong chelating agents. nih.gov

The dithiocarbamate (B8719985) moiety is an exceptional chelating agent primarily due to the presence of two sulfur donor atoms. nih.govnih.gov This allows the ligand to form a stable four-membered ring with a central metal ion. The most common coordination mode is bidentate chelation, where both sulfur atoms bind to the same metal center. bohrium.commdpi.com This symmetrical binding is prevalent in many transition metal complexes. bohrium.com

However, the coordination behavior of dithiocarbamates is not limited to simple chelation. They can exhibit several other binding modes, influenced by factors such as the steric demands of the metal center and other associated ligands. bohrium.com These alternative modes include:

Monodentate: Where only one of the two sulfur atoms coordinates to the metal ion. nih.govmdpi.com The appearance of two distinct C-N stretching frequency bands in an infrared spectrum can indicate a monodentate binding mode. tandfonline.com

Anisobidentate: A form of bidentate coordination where the two metal-sulfur bond lengths are unequal. bohrium.com

Bidentate Bridging: In this mode, the dithiocarbamate ligand links two different metal centers, with each sulfur atom coordinating to a separate metal. mdpi.comsysrevpharm.org This can lead to the formation of polymeric molecular structures. sysrevpharm.org

The ability to adopt these varied coordination geometries—from monomeric to polymeric assemblies—underpins the diverse structural chemistry of metal dithiocarbamate complexes. sysrevpharm.org

A key feature of the dithiocarbamate ligand is the delocalization of electrons across the N-CS₂ fragment. nih.gov This is best described by considering three main resonance structures. mdpi.comwikipedia.org One significant resonance hybrid, often called the 'thioureide' form, involves the delocalization of the lone pair of electrons from the nitrogen atom to form a double bond with the carbon atom, with the negative charge distributed over the two sulfur atoms. bohrium.comnih.govmdpi.com

This electron delocalization gives the carbon-nitrogen bond significant double-bond character, which restricts rotation and contributes to the planarity of the ligand. bohrium.comwikipedia.org The existence of these resonance hybrids, particularly the soft dithiocarbamate and hard thioureide forms, is crucial to the ligand's ability to stabilize metals in a wide range of oxidation states. bohrium.commdpi.comnih.gov The thioureide form is considered a hard donor, suitable for stabilizing metals in higher oxidation states, while other forms are soft donors that stabilize soft metals in lower oxidation states. bohrium.commdpi.com Consequently, dithiocarbamates are well-known for stabilizing metals in uncommon or high oxidation states, such as Cu(III), Ni(III), Co(IV), and Fe(IV). bohrium.comwikipedia.org

The conformation and coordination behavior of the dithiocarbamate ligand are influenced by several factors. The partial double-bond character of the C-N bond, a result of the thioureide resonance form, leads to a higher rotational barrier and a generally planar, sterically non-demanding structure. bohrium.comwikipedia.org

The nature of the substituent groups (R groups) attached to the nitrogen atom plays a significant role in determining the ligand's properties. The electronic properties of the NR₂ group can be tuned by the judicious choice of these substituents, which in turn affects the electronic structure of the resulting metal complex. bohrium.comtandfonline.com Furthermore, the steric bulk of these substituents can influence the coordination geometry and even the binding mode of the ligand. tandfonline.com The properties of the metal center itself, including its size and electronic demands, also dictate the final structure and coordination mode of the complex. bohrium.com For instance, the larger ionic radius of cadmium compared to zinc can enable it to achieve a higher coordination number, favoring the formation of polymeric structures with bridging dithiocarbamate ligands. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of dithiocarbamate ligands is typically straightforward and efficient. The process involves the reaction of a primary or secondary amine with carbon disulfide, usually in the presence of a base such as sodium hydroxide, to form the corresponding dithiocarbamate salt. wikipedia.orgasianpubs.orgwisdomlib.org This reaction is often carried out at room temperature with high atom efficiency. mdpi.com

Once the dithiocarbamate salt is prepared, the synthesis of transition metal complexes is commonly achieved through a salt metathesis (replacement) reaction. wikipedia.orgasianpubs.org This method involves adding an aqueous or alcoholic solution of the desired metal salt (e.g., metal chlorides) to a solution of the alkali metal dithiocarbamate ligand. nih.govasianpubs.org The resulting metal dithiocarbamate complex is often insoluble and precipitates from the solution, allowing for easy isolation by filtration. asianpubs.orgwisdomlib.org The stoichiometry of the reaction, typically a 1:2 or 1:3 metal-to-ligand molar ratio, is chosen based on the desired final complex. asianpubs.org

The coordination chemistry of copper with dithiocarbamate ligands is particularly rich, with stable complexes known for Cu(I), Cu(II), and Cu(III) oxidation states. bohrium.commdpi.commdpi.com

The preparation of Copper(II) bis(dithiocarbamate) complexes is exceptionally simple. The combination of an aqueous solution of a Cu(II) salt with a dithiocarbamate salt solution leads to the immediate formation of a dark brown precipitate of the [Cu(S₂CNR₂)₂] complex. mdpi.com This reaction is high-yielding, and the product can be easily isolated by filtration and drying. mdpi.com These Cu(II) complexes typically adopt a square planar coordination geometry. nih.gov

Copper(I) dithiocarbamate complexes can also be prepared through several methods, including the reduction of Cu(II) salts in the presence of the dithiocarbamate ligand or the reaction of thiuram disulfides with copper powder. mdpi.com Furthermore, the oxidation of Cu(II) dithiocarbamate complexes can yield the corresponding Cu(III) species, which are relatively stable and also feature a square planar geometry. mdpi.com The ability of the dithiocarbamate ligand to stabilize all three oxidation states highlights its electronic versatility. mdpi.com

Transition Metal Complexes: Design and Preparation

Ruthenium(III) Dithiocarbamate Complexes

While specific research on Ruthenium(III) complexes with N-(2-aminoethyl)carbamodithioic acid is not extensively detailed in the available literature, the coordination chemistry of Ru(III) with other dithiocarbamate ligands provides a strong basis for understanding its potential interactions. Ru(III) readily forms stable complexes with dithiocarbamates, often resulting in mononuclear or binuclear species. mdpi.commdpi.com

In mononuclear complexes, such as [Ru(DTC)₃], the ruthenium center is typically coordinated to three dithiocarbamate ligands, each acting as a bidentate chelator through the two sulfur atoms. This arrangement leads to a distorted octahedral geometry around the Ru(III) ion. mdpi.com The paramagnetic nature of the Ru(III) (d⁵) center influences the spectroscopic properties of these complexes. mdpi.com

Of particular interest is the formation of binuclear Ru(III) complexes, such as [Ru₂(DTC)₅]⁺. mdpi.com These compounds can be synthesized from the reaction of RuCl₃ with a dithiocarbamate salt and can exist as different stereoisomers (α and β), which differ in the spatial arrangement and bridging modes of the ligands. mdpi.com A key feature of these binuclear complexes is the short Ru-Ru bond distance, which leads to spin pairing between the two metal centers, rendering the complexes diamagnetic. mdpi.com

The presence of the terminal amino group on the N-(2-aminoethyl)carbamodithioic acid ligand introduces the potential for forming novel Ru(III) structures. This group could coordinate to the same metal center, act as a bridge to a second ruthenium ion to facilitate the formation of polynuclear structures, or remain uncoordinated, providing a site for further functionalization or intermolecular interactions via hydrogen bonding.

Complexes with Lanthanides, Actinides, and P-Block Elements

Dithiocarbamate ligands are known to form stable complexes with nearly all lanthanide, actinide, and majority of p-block elements. nih.govnih.gov The coordination chemistry with these elements is often characterized by high coordination numbers due to their larger ionic radii.

Lanthanide Complexes: Lanthanide ions are hard acids and typically favor coordination with oxygen or nitrogen donors. However, they are known to form complexes with softer sulfur-donating ligands like dithiocarbamates. um.edu.mtd-nb.info The N-(2-aminoethyl)carbamodithioic acid ligand, with its combination of soft (S₂-dithiocarbamate) and hard (N-amino) donor sites, is a compelling candidate for lanthanide coordination, potentially forming heterobifunctional coordination complexes.

Actinide Complexes: Actinides in the +4 oxidation state readily form stable dithiocarbamate complexes. For example, tetrakis(N,N-diethyldithiocarbamato) complexes of Thorium(IV), Uranium(IV), Neptunium(IV), and Plutonium(IV) have been synthesized. rsc.org These M(dtc)₄ compounds are isomorphous, with the uranium complex crystallizing in the monoclinic space group C2/c. rsc.org In these complexes, the actinide ion is typically eight-coordinate, with the four dithiocarbamate ligands each acting as a bidentate chelator. rsc.org It is anticipated that N-(2-aminoethyl)carbamodithioic acid would form analogous stable complexes with actinides, with the pendant amino group offering a potential for creating bridged polynuclear structures or for coordination to a second metal ion. sfu.ca

P-Block Element Complexes: Dithiocarbamates form a wide variety of structurally diverse complexes with p-block elements. The bonding can range from simple chelation to more complex bridging modes. Given the established reactivity, N-(2-aminoethyl)carbamodithioic acid is expected to form stable complexes with elements such as tin, lead, antimony, and bismuth, where the additional amino group could influence the final supramolecular structure.

Solid-State Properties and Crystal Structure Analysis

The solid-state structure of metal complexes is dictated by the coordination geometry of the metal ion, the bite angle of the ligand, and intermolecular forces such as hydrogen bonding.

The ligand N-(2-aminoethyl)carbamodithioic acid exists in the solid state as a zwitterion, with the formula H₃N⁺(CH₂)₂NHCS₂⁻. researchgate.net Its crystal structure reveals that the lengths of the two C-S bonds in the dithiocarbamate group are nearly equal, indicating significant double-bond character. researchgate.net The molecules are linked in the crystal by numerous N—H⋯S hydrogen bonds, forming an extensive three-dimensional network. researchgate.net This inherent hydrogen-bonding capability is a key feature that can be expected to influence the crystal packing of its metal complexes.

While crystal structures for metal complexes specifically with N-(2-aminoethyl)carbamodithioic acid are not widely reported, the structures of complexes with related ligands are well-documented. For instance, Ni(II) and Pd(II) bis(dithiocarbamate) complexes typically adopt a square-planar geometry. nih.govsci-hub.se Co(III) tris(dithiocarbamate) complexes exhibit a distorted octahedral geometry, with the distortion arising from the small bite angle of the chelating dithiocarbamate ligand. researchgate.net The geometry of copper(II) bis(dithiocarbamate) complexes can vary between isolated, planar monomeric units and dimeric structures formed through intermolecular copper-sulfur interactions. sci-hub.se

For complexes of N-(2-aminoethyl)carbamodithioic acid, the uncoordinated protonated amino group (in its zwitterionic form) would be a strong hydrogen bond donor, likely leading to robust supramolecular networks in the solid state. If the amino group also participates in coordination, it would directly impact the geometry and nuclearity of the complex.

Crystal Data for N-(2-Aminoethyl)dithiocarbamic Acid
ParameterValueReference
Chemical FormulaC₃H₈N₂S₂ researchgate.net
Molecular StateZwitterion (H₃N⁺(CH₂)₂NHCS₂⁻) researchgate.net
Key FeaturePlanar NCS₂ group with nearly equal C-S bond lengths researchgate.net
Intermolecular InteractionsFour N—H⋯S hydrogen bonds per molecule researchgate.net
Supramolecular StructureInfinite three-dimensional network researchgate.net

Advanced Coordination Architectures and Supramolecular Assemblies

The dithiocarbamate ligand is a powerful and reliable building block for the construction of advanced, multi-metallic coordination architectures through metal-directed self-assembly. ox.ac.uk

Binuclear and Polynuclear Metal-Dithiocarbamate Complexes

The formation of binuclear and polynuclear complexes is common in dithiocarbamate chemistry, often facilitated by ligands that possess multiple donor sites or by the ability of the dithiocarbamate group itself to act as a bridge. mdpi.comnih.gov Ligands containing more than one dithiocarbamate unit can readily bridge multiple metal centers to form macrocycles or coordination polymers. ajgreenchem.comresearchgate.net

The ligand N-(2-aminoethyl)carbamodithioic acid is particularly well-suited for the formation of such structures. It possesses two distinct coordination sites: the bidentate dithiocarbamate group and the terminal amino group. This bifunctionality allows it to act as a bridging ligand in several ways:

The dithiocarbamate group can chelate one metal center while the amino group coordinates to a second.

The dithiocarbamate group itself can bridge two metal centers, a known coordination mode for this ligand.

This versatility can lead to the formation of discrete binuclear or polynuclear clusters, or extended one-, two-, or three-dimensional coordination polymers. The synthesis of trinuclear complexes of the type Sn(tch)₂{M₂(dtc)₄} demonstrates the capacity of dithiocarbamate ligands to participate in complex heterometallic polynuclear structures. nih.gov Similarly, dinuclear macrocyclic complexes have been prepared through the template-assisted reaction of bis-secondary amines with CS₂ and metal(II) ions. ajgreenchem.com

Self-Assembly Processes in Metal-Ligand Systems

Metal-directed self-assembly is a synthetic strategy that uses the geometric preferences of metal ions to organize ligands into well-defined, complex supramolecular structures. The dithiocarbamate ligand has proven to be an extremely robust and versatile component in this field, leading to the formation of architectures such as macrocycles, cryptands, cages, and catenanes. ox.ac.ukrsc.org

The process typically involves the reaction of a metal salt with a custom-designed ligand that contains one or more dithiocarbamate moieties. The predictable and strong coordination of the dithiocarbamate to the metal ion drives the assembly of the final structure. ajgreenchem.com For example, dinuclear macrocyclic complexes can be self-assembled by reacting a bis-amine with carbon disulfide and a metal(II) salt in a one-pot reaction. ajgreenchem.com The spacer unit between the amine groups in the ligand precursor plays a crucial role in pre-organizing the ligand for assembly and determining the size and shape of the resulting macrocyclic cavity. ajgreenchem.com

The N-(2-aminoethyl)carbamodithioic acid ligand offers unique possibilities for self-assembly. Its bifunctional nature could be harnessed to create novel topologies. For instance, reactions could be designed where the dithiocarbamate group selectively coordinates to a soft metal ion, leaving the terminal amino group available to coordinate to a harder metal ion, leading to the self-assembly of heterometallic architectures. Furthermore, the inherent hydrogen-bonding capability of the ligand's amino group can provide an additional layer of control, directing the assembly of the primary coordination complexes into higher-order supramolecular arrays. tib.eu

Applications in Advanced Materials and Catalysis

Precursors for Nanomaterials Synthesis

Metal dithiocarbamate (B8719985) complexes, including those structurally related to bis(2-aminoethyl)carbamodithioic acid, have been extensively investigated as single-source precursors. These molecules conveniently contain both the metal and the sulfur atoms required for the formation of metal sulfides, simplifying the synthesis process and avoiding the use of toxic gases like hydrogen sulfide (B99878). dtic.mil

Dithiocarbamate complexes are effective single-source precursors for generating metal sulfide nanoparticles and thin films through thermal decomposition methods. researchgate.netnih.gov Techniques such as aerosol-assisted chemical vapor deposition (AACVD) and solventless melt reactions are employed to decompose the precursor and yield the desired nanomaterial. nih.govrsc.org For instance, zinc and silver complexes of diallydithiocarbamate have been used to prepare zinc sulfide (ZnS) and silver sulfide (AgS) nanoparticles. nih.gov Similarly, molybdenum(IV) dithiocarboxylates have been successfully used to grow MoS₂ thin films via AACVD. rsc.org

The properties of the resulting nanoparticles, such as size and crystalline phase, can be controlled by the choice of precursor and the synthesis conditions. nih.gov Thermolysis of bis(diallydithiocarbamato)zinc(II) in the presence of capping agents like octadecylamine (B50001) (ODA) yields hexagonal wurtzite ZnS quantum dots with sizes ranging from 1.98 to 5.49 nm. nih.gov In another example, a zinc bis(diethyldithiocarbamate) complex was used in a solventless melt method to produce wurtzite ZnS nanoparticles. nih.gov

Precursor ComplexSynthesis MethodResulting NanomaterialPhase/MorphologyReference
Bis(diallydithiocarbamato)zinc(II)Thermolysis in ODAZnS NanoparticlesHexagonal Wurtzite nih.gov
Bis(diallydithiocarbamato)silver(I)Thermolysis in ODAAgS NanoparticlesAcanthite nih.gov
Zinc Bis(diethyldithiocarbamate)Solventless Melt ReactionZnS NanoparticlesWurtzite nih.gov
Tetrakis(dithiocarboxylato)molybdenum(IV)AACVDMoS₂ Thin Film2H-MoS₂ rsc.org

In the context of single-source precursors, the dithiocarbamate ligand itself can function as a capping agent during the initial stages of nanoparticle formation. The organic ligands envelop the inorganic core, with their head groups binding to the metal and their tail groups interacting with the surrounding environment. nih.gov This interaction stabilizes the nascent particles and helps control their morphology before the ligand fully decomposes at higher temperatures. nih.govnih.gov The strong affinity of the sulfur atoms in the dithiocarbamate group for the metal surface facilitates this stabilizing effect. Additionally, external capping agents like long-chain amines (e.g., dodecylamine, hexadecylamine) can be used in conjunction with the precursor to achieve finer control over the final nanoparticle size and dispersity. nih.gov

Catalytic Applications of N-(2-Aminoethyl)carbamodithioic Acid Complexes

The metal complexes derived from dithiocarbamate ligands are explored for their catalytic properties in both homogeneous and heterogeneous systems. The electronic and steric properties of the ligand, as well as the choice of the metal center, dictate the catalytic activity.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. tib-chemicals.com Transition metal complexes are widely used as homogeneous catalysts for a variety of organic transformations. emory.edu While specific studies focusing solely on the catalytic use of this compound complexes are not extensively detailed, related palladium(II) complexes with amino acids have been shown to catalyze reactions such as the Wacker oxidation of α-olefins. researchgate.net The chelation of the ligand to the metal center is key to the stability and activity of such catalysts. harvard.edu Given their structure, it is plausible that complexes of this compound could be investigated for similar catalytic applications, including C-C coupling reactions or polymerizations, where precise control over the metal's coordination environment is essential. tib-chemicals.com

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. A significant application in this area arises from the nanomaterials synthesized using dithiocarbamate precursors. For example, ZnS and AgS nanoparticles produced from the thermolysis of dithiocarbamate complexes have demonstrated excellent performance as heterogeneous photocatalysts. nih.gov

These semiconductor nanoparticles can degrade organic pollutants in wastewater under light irradiation. nih.govnih.gov ODA-capped ZnS nanoparticles have been shown to be highly efficient in the photocatalytic degradation of dyes such as bromothymol blue and bromophenol blue. nih.gov The high surface-to-volume ratio and unique electronic properties of these nanomaterials make them effective catalysts for environmental remediation. nih.govunimi.it

Polymeric Materials Integration and Modification

The structural backbone of this compound is derived from ethylenediamine (B42938). This diamine and its derivatives are valuable monomers for the synthesis and modification of polymers. By integrating these units into polymer chains, materials with enhanced properties can be developed.

A structurally similar compound, bis(2-aminoethyl)terephthalamide, has been synthesized from the aminolysis of waste poly(ethylene terephthalate) (PET) bottles. nih.gov This amide-containing diamine can be reacted with various aromatic dianhydrides to produce novel, high-performance polyamideimides (PAIs). nih.gov These PAIs exhibit excellent thermal and mechanical properties, making them suitable for applications such as industrial separation membranes. nih.gov

Similarly, another derivative, bis(2-aminoethyl) adipamide, has been used as a comonomer to synthesize a series of polyamide 6 (PA6) copolymers. mdpi.com The incorporation of this segment into the PA6 backbone disrupts the polymer's crystallinity, transferring it from the stable α-form to the less stable γ-form. mdpi.com This modification results in copolyamides with unique crystallization behavior and mechanical properties that are advantageous for applications like hot melt adhesives. mdpi.com These examples highlight how the "bis(2-aminoethyl)" structural motif can be integrated into polymer backbones to tailor their physical and chemical properties for specific, advanced applications.

Incorporation of (2-Aminoethyl)dithiocarbamate Segments into Copolyamides

The integration of functional moieties into polymer backbones is a key strategy for developing advanced materials with tailored properties. In this context, the incorporation of (2-aminoethyl)dithiocarbamate segments into copolyamides represents a promising approach to imbue these polymers with new functionalities. This can be achieved through the synthesis of novel diamine monomers containing the dithiocarbamate group. For instance, a diamine such as N¹,N⁶-Bis-(2-aminoethyl)adipamide (BAEA) can be synthesized and subsequently polymerized with diacids to form copolyamides. researchgate.net The presence of the aminoethyl groups provides sites for the introduction of dithiocarbamate functionality.

The synthesis of such copolyamides often involves a melt polymerization reaction. researchgate.net The stoichiometric balance between the diamine and diacid components is crucial for achieving high molecular weight polymers and is often controlled by first preparing a salt of the two monomers. researchgate.net The resulting copolyamides can be characterized by various spectroscopic and analytical techniques, including ¹H NMR and FT-IR spectroscopy, to confirm the incorporation of the desired segments. researchgate.net The introduction of these functional segments can significantly alter the physical and chemical properties of the resulting copolyamide, opening up possibilities for applications in areas such as metal chelation and the development of functional textiles.

Influence on Polymer Crystallization Kinetics and Crystal Structure

The incorporation of comonomer units, such as those derived from bis(2-aminoethyl) carbamodithioic acid, into a polyamide chain can have a profound impact on its crystallization behavior. Research on copolyamides of polyamide 6 (PA6) containing bis(2-aminoethyl) adipamide/adipic acid (BAEA/AA) segments has shown that the presence of these segments disrupts the regularity of the polymer chain, which in turn affects the crystallization process. mdpi.comresearchgate.net

Wide-angle X-ray diffraction (WAXD) studies have revealed that increasing the content of the BAEA/AA segment can induce a transformation in the crystal structure of PA6 from the more stable α-form to the less stable γ-form. mdpi.comresearchgate.net This transition is attributed to the complex polymer structure created by the comonomer units, which hinders the formation of the typical hydrogen-bonded sheets of the α-form. At a certain concentration, for example 10 mole% of BAEA/AA, a coexistence of both α and γ crystalline forms can be observed. mdpi.comresearchgate.net

The study of isothermal crystallization kinetics using methods like differential scanning calorimetry (DSC) provides further insight. The Avrami model is often used to analyze the crystallization process, with the Avrami exponent (n) giving information about the nucleation and growth mechanism. For copolyamides containing BAEA/AA, the Avrami exponent values, typically ranging from 1.43 to 3.67, suggest a crystallization process involving two- to three-dimensional growth. researchgate.netnih.gov

Furthermore, the incorporation of these segments generally leads to a slower crystallization rate and a higher crystallization activation energy (ΔEa) compared to the neat polyamide. mdpi.comresearchgate.net This indicates that the comonomer units act as defects in the polymer chain, making it more difficult for the chains to organize into a crystalline lattice. This understanding of how dithiocarbamate-related segments influence crystallization is crucial for controlling the final properties of the material, such as its mechanical strength and thermal stability, for practical applications. mdpi.comresearchgate.net

Table 1: Influence of BAEA/AA Content on PA6 Crystallization

BAEA/AA Content (mole%)Predominant Crystal FormCrystallization RateCrystallization Activation Energy (ΔEa)
0 (Neat PA6)α-formFasterLower
5α-formSlowerHigher
10Coexistence of α and γ formsSlowerHigher
15γ-formSlowerHigher

Design of Dithiocarbamate-Based Hybrid Materials

The design of hybrid materials incorporating dithiocarbamate functionalities offers a versatile platform for creating advanced materials with a wide range of applications. Dithiocarbamates are known for their ability to form stable complexes with a variety of metal ions, making them ideal ligands for the synthesis of organic-inorganic hybrid materials. nih.gov These materials combine the properties of both organic polymers and inorganic components, leading to synergistic effects and enhanced performance.

One approach to designing these materials involves the use of dithiocarbamate compounds as precursors for the synthesis of metallic sulfide nanoparticles. nih.gov Through processes like thermal decomposition, dithiocarbamate complexes can be converted into well-defined nanoparticles with controlled size and morphology. nih.gov These nanoparticles can then be embedded within a polymer matrix to form a nanocomposite. The dithiocarbamate ligand can also act as a capping agent, preventing the agglomeration of the nanoparticles and ensuring their uniform dispersion within the polymer. nih.gov

Another strategy involves the covalent attachment of dithiocarbamate groups to a polymer backbone, as discussed in the context of copolyamides. These functionalized polymers can then be used to coordinate with metal ions, leading to the formation of hybrid materials with a high density of active sites. The design of these materials can be tailored for specific applications, such as catalysis, sensing, and environmental remediation, by carefully selecting the polymer matrix, the metal ion, and the synthesis conditions. The resulting hybrid materials often exhibit improved thermal stability and unique optical or electronic properties. rsc.org

Industrial Chemical Process Applications

Utilization as Flotation Agents in Mining

Dithiocarbamates are a well-established class of reagents in the mining industry, where they are primarily used as collectors in the froth flotation process for the separation of sulfide minerals. mdpi.comsaimm.co.za Froth flotation is a widely used technique for concentrating valuable minerals from ores. The process relies on the selective attachment of air bubbles to the surface of the desired mineral particles, which then rise to the surface to form a froth that can be collected. nbinno.com

The effectiveness of dithiocarbamates as collectors stems from their chemical structure, which contains a polar head group that can chemisorb onto the surface of sulfide minerals and a non-polar hydrocarbon tail that renders the mineral surface hydrophobic. saimm.co.za This induced hydrophobicity is essential for the attachment of air bubbles. Dithiocarbamates have demonstrated strong collecting power for a variety of sulfide minerals, including those of copper, lead, and zinc. mdpi.comualberta.ca

In some cases, dithiocarbamates are used in combination with other types of collectors, such as xanthates, to achieve synergistic effects and improve the recovery of valuable minerals. saimm.co.za The choice of dithiocarbamate and its dosage depends on the specific ore being processed and the desired selectivity. Their robust performance and versatility make them an important tool in the beneficiation of a wide range of sulfide ores. google.com

Mechanisms of Selective Depression in Mineral Flotation

In addition to their role as collectors, dithiocarbamate compounds can also function as depressants in mineral flotation, a role that is crucial for achieving high-purity concentrates from complex ores. nbinno.com A depressant is a reagent that selectively prevents the flotation of certain minerals, typically by making their surfaces more hydrophilic. taylorandfrancis.com This allows for the separation of valuable minerals from gangue or from other valuable minerals.

The mechanism of selective depression by dithiocarbamates can be multifaceted. One key mechanism involves competitive adsorption with the collector. For instance, in the separation of galena (lead sulfide) from sphalerite (zinc sulfide), a combined depressant of zinc sulfate (B86663) and a dithiocarbamate can be used to selectively depress sphalerite. ysxbcn.com In this system, the dithiocarbamate can form complexes with lead ions on the surface of activated sphalerite, preventing the adsorption of the collector and thus inhibiting its flotation. ysxbcn.com At the same time, the collector can still adsorb onto the surface of galena, allowing for its recovery.

The hydrophilicity of the mineral surface can also be enhanced by the adsorption of the dithiocarbamate depressant. This makes it less likely for air bubbles to attach to the mineral particle, further preventing its flotation. The effectiveness of a dithiocarbamate as a depressant is influenced by factors such as the pH of the pulp, the presence of other ions in the solution, and the specific type of dithiocarbamate used. By carefully controlling these parameters, a high degree of selectivity can be achieved in the flotation process.

Investigation of Biological Activity and Mechanistic Pathways in Vitro

Anti-Cancer and Cytotoxic Mechanisms in Cellular Models (In Vitro)

The in vitro cytotoxic activity of novel derivatives of bis(2-aminoethyl)amine, the precursor to Bis(2-aminoethyl)carbamodithioic acid, has been evaluated against a panel of human cancer cell lines. mdpi.com These studies utilized cell lines such as A549 (epithelial lung carcinoma) and Caco-2 (colorectal adenocarcinoma). mdpi.com To assess selectivity, the non-cancerous human keratinocyte cell line, HaCaT, was also included in the analysis. mdpi.com

The research identified several derivatives with moderate antiproliferative potency. mdpi.com One particular phenethyl derivative demonstrated the most significant growth-inhibitory activity across all tested cancer cell lines, with IC₅₀ values ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM. mdpi.com The cytotoxic effects were quantified by determining the IC₅₀ value, which represents the concentration of the compound required to inhibit the proliferation of 50% of the cell population. mdpi.com

CompoundCell LineIC₅₀ (µM)
Phenethyl Derivative 6A549 (Lung Carcinoma)15.74 ± 1.7
Phenethyl Derivative 6Caco-2 (Colorectal Adenocarcinoma)13.95 ± 2.5
Phenethyl Derivative 6HTB-140 (Melanoma)14.83 ± 1.9
Phenethyl Derivative 6HaCaT (Normal Keratinocytes)20.11 ± 2.1

Data sourced from a study on bis(2-aminoethyl)amine derivatives. mdpi.com

To elucidate the mechanisms behind the observed cytotoxicity, researchers employed standard assays to measure cell viability and apoptosis. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a primary method used to screen for cytotoxic activity. mdpi.com The MTT assay is a colorimetric test that measures cellular metabolic activity, where a reduction in activity is indicative of cell death or loss of viability. nih.gov

In addition to the MTT assay, the lactate (B86563) dehydrogenase (LDH) assay was used to further investigate cytotoxicity. mdpi.com The LDH assay quantifies cell death by measuring the release of the LDH enzyme from cells with compromised plasma membranes. nih.govelabscience.com This indicates that cell membrane integrity has been lost, a hallmark of late-stage apoptosis or necrosis. nih.gov

To specifically analyze the induction of apoptosis, flow cytometry analysis was performed. mdpi.com Cells were treated with the bis(2-aminoethyl)amine derivatives at their respective IC₅₀ concentrations for 72 hours. mdpi.com Subsequently, they were stained with Annexin V-FITC, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, and 7-aminoactinomycin D (7-AAD), a fluorescent chemical that intercalates into DNA when the cell membrane is compromised, indicating late apoptosis or necrosis. mdpi.com This dual-staining method allows for the differentiation between viable cells, early apoptotic cells, late apoptotic cells, and necrotic cells. mdpi.com

The immunomodulatory potential of bis(2-aminoethyl)amine derivatives has also been explored, specifically their influence on cytokine release. mdpi.com An interleukin-6 (IL-6) assay was conducted to determine if the compounds could modulate the release of this pro-inflammatory cytokine from cancer cells. mdpi.com The results indicated that certain derivatives possess significant inhibitory effects on IL-6 release. mdpi.com Notably, one derivative demonstrated a particularly strong influence in A549 lung cancer cells, inhibiting the release of interleukin-6 by nearly tenfold when compared to untreated control cells. mdpi.com This finding suggests that beyond direct cytotoxicity, these compounds may also interfere with cellular signaling pathways that are crucial for tumor progression and inflammation. mdpi.com

Antimicrobial and Antifungal Activity (In Vitro Studies)

While dithiocarbamates as a chemical class are known for their biological activities, specific mechanistic studies on the antibacterial action of this compound against bacteria such as Escherichia coli are not extensively detailed in the available literature. However, research on other antimicrobial agents against E. coli indicates that common mechanisms of action involve the disruption of cell membrane integrity, leading to the leakage of essential cellular components like potassium ions, and subsequent loss of membrane potential. researchgate.net Other mechanisms can include the selective inhibition of DNA synthesis. nih.gov Further investigation is required to determine the precise antibacterial mechanism of this compound.

The antifungal potential of related bisdithiocarbamate structures has been evaluated in vitro. nih.gov Studies have synthesized novel bisdithiocarbamic esters and assessed their activity against the plant pathogenic fungus Fusarium oxysporum f. sp. lini. nih.gov The results demonstrated that some of these compounds were more active in inhibiting the vegetative mycelial growth of the fungus than commercially available fungicides. nih.gov This suggests that the bisdithiocarbamate scaffold is a promising structural motif for the development of new antifungal agents. nih.gov

Enzyme Inhibition Studies

Dithiocarbamates are recognized as potent inhibitors of various enzymes, particularly metalloenzymes. daneshyari.comnih.gov Their inhibitory action is primarily attributed to their ability to chelate metal ions essential for the catalytic activity of these enzymes. daneshyari.com

Elucidation of Molecular Interactions with Target Enzymes

The primary mechanism by which dithiocarbamates inhibit enzymes involves the formation of coordination complexes with metal ions in the enzyme's active site. daneshyari.com For instance, dithiocarbamates have been shown to be effective inhibitors of zinc-containing metalloenzymes such as carbonic anhydrases and metallo-β-lactamases. nih.govnih.gov X-ray crystallography studies on adducts of dithiocarbamates with carbonic anhydrase have revealed that the dithiocarbamate (B8719985) group coordinates to the zinc ion within the active site through its sulfur atoms. nih.gov This interaction prevents the binding of the natural substrate, thereby inhibiting the enzyme's function. Molecular docking studies have further elucidated these interactions, showing that in addition to metal chelation, hydrogen bonding and hydrophobic interactions with amino acid residues in the active site can contribute to the binding affinity and inhibitory potency of these compounds. jocpr.comwjpsonline.com

Structure-Activity Relationships Governing Enzyme Inhibition

The structure of the dithiocarbamate molecule plays a crucial role in its enzyme inhibitory activity. The nature of the substituent groups on the nitrogen atom of the carbamodithioic acid moiety significantly influences the compound's potency and selectivity. nih.govresearchgate.net

Key structural features that govern the enzyme-inhibiting activity of dithiocarbamates include:

The Dithiocarbamate Moiety : The -NCSS⁻ group is the key functional group responsible for metal chelation and, consequently, enzyme inhibition.

Substituents on the Nitrogen Atom : The size, lipophilicity, and electronic properties of the groups attached to the nitrogen atom can affect the compound's ability to access the enzyme's active site and its binding affinity. For example, studies on a series of dithiocarbamate derivatives have shown that both the nature of a cyclic amine and the linker joining it to the dithiocarbamate group are critical for anticancer activity. nih.gov

The following table provides a summary of the structure-activity relationships for dithiocarbamate derivatives based on available literature.

Structural FeatureInfluence on Enzyme InhibitionReference
Dithiocarbamate Group Essential for metal chelation and inhibitory activity. daneshyari.com
N-Substituents Affect potency and selectivity; bulky or lipophilic groups can enhance binding to hydrophobic pockets in the active site. nih.govresearchgate.net
Linker Chain The length and flexibility of a linker between the dithiocarbamate and another pharmacophore can impact activity. nih.gov

Radioprotective Mechanisms (In Vitro and Mechanistic Studies)

Dithiocarbamates have been investigated for their potential as radioprotective agents, demonstrating the ability to protect cells and biological molecules from the damaging effects of ionizing radiation in vitro. nih.gov

Role of Metal Chelation in Radioprotection

The metal-chelating properties of dithiocarbamates are believed to contribute to their radioprotective effects. nih.gov By chelating transition metal ions such as copper and iron, dithiocarbamates can inhibit the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions. These radicals are major contributors to radiation-induced cellular damage. While direct evidence for this compound is unavailable, the presence of the dithiocarbamate group strongly suggests a potential for metal chelation to play a role in its radioprotective capacity. Polyamines, which are structurally related to the "bis(2-aminoethyl)" portion of the molecule, are also known to chelate metal ions and prevent oxidative stress. researchgate.net

Induction of Cellular Stress Proteins as Toxicity Markers

Exposure of cells to dithiocarbamates can induce a cellular stress response, which may serve as a marker for their potential toxicity. nih.gov Dithiocarbamates can disrupt cellular thiol homeostasis and induce oxidative stress, leading to the activation of stress-responsive signaling pathways. nih.gov This can result in the upregulation of cytoprotective enzymes and heat shock proteins. For example, treatment of cells with dithiocarbamates has been shown to induce the expression of heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system. semanticscholar.orgreactome.org The induction of such stress proteins can be an indicator of the cell's attempt to counteract the toxic effects of the compound. While no specific data exists for this compound, it is plausible that, like other dithiocarbamates, it could induce a cellular stress response at certain concentrations.

The following table summarizes the potential radioprotective mechanisms of dithiocarbamates based on in vitro and mechanistic studies.

MechanismDescriptionReference
Metal Chelation Sequesters transition metal ions, preventing the formation of reactive oxygen species. nih.govresearchgate.net
Free Radical Scavenging Thiol groups directly neutralize damaging free radicals. nih.gov
Protection of Biomolecules Prevents radiation-induced damage to DNA and cellular membranes. nih.gov
Induction of Cellular Stress Response May activate endogenous antioxidant defense pathways. nih.govnih.gov

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure by examining the interaction of the compound with electromagnetic radiation.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in Bis(2-aminoethyl)carbamodithioic acid. nih.gov These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies. nih.gov

For this compound, the key functional groups are the amine (NH2), the secondary amine (NH) within the dithiocarbamate (B8719985) linkage, the methylene (B1212753) groups (CH2), and the carbodithioate group (NCS2⁻). The FT-IR spectrum is particularly useful for identifying polar bonds. The presence of the zwitterionic form, H₃N⁺(CH₂)₂NHCS₂⁻, as seen in analogous compounds, would be confirmed by characteristic bands for the ammonium (B1175870) (NH₃⁺) and dithiocarbamate (NCS₂⁻) ions. researchgate.net

Raman spectroscopy complements FT-IR, as it is particularly sensitive to non-polar, symmetric bonds. The C=S and C-S stretching vibrations of the dithiocarbamate group, which are fundamental to the molecule's core structure, would yield distinct Raman signals.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
Ammonium (NH₃⁺)N-H Stretching3200 - 3000Strong, Broad
Ammonium (NH₃⁺)N-H Bending1600 - 1500Medium
Secondary Amine (N-H)N-H Stretching3350 - 3310Medium
Secondary Amine (N-H)N-H Bending1580 - 1490Medium
Methylene (CH₂)C-H Stretching2950 - 2850Strong
Methylene (CH₂)C-H Bending (Scissoring)~1465Medium
Carbodithioate (NCS₂⁻)C=N Stretching (Thioureide)1550 - 1450Strong
Carbodithioate (NCS₂⁻)C-S Stretching (Asymmetric)1050 - 950Strong
Carbodithioate (NCS₂⁻)C-S Stretching (Symmetric)950 - 850Medium

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. researchgate.netslideshare.net Through the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms within this compound can be determined. nih.gov

¹H NMR: This experiment provides information about the number of different types of protons and their chemical environments. For this compound, distinct signals would be expected for the protons on the two non-equivalent methylene groups (-CH₂-CH₂-). The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton relationships.

¹³C NMR: This technique identifies the different carbon environments in the molecule. Signals corresponding to the two methylene carbons and the highly deshielded carbon of the carbodithioate group (NCS₂⁻) would be observed.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound in D₂O

NucleusAtom PositionPredicted Chemical Shift (ppm)Multiplicity (¹H NMR)
¹HH₃N⁺-CH₂ -~3.2Triplet
¹H-CH₂ -NHCS₂⁻~3.6Triplet
¹³CH₃N⁺-C H₂-~40-
¹³C-C H₂-NHCS₂⁻~50-
¹³CNC S₂⁻~210-

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The dithiocarbamate chromophore in this compound gives rise to characteristic electronic transitions.

The carbamodithioate group contains non-bonding electrons (n) on the sulfur and nitrogen atoms, as well as π electrons within the C=S double bond. This allows for two primary types of electronic transitions:

n → π* transition: This involves the excitation of a non-bonding electron from a sulfur or nitrogen atom into an anti-bonding π* orbital. These transitions are typically of lower energy and appear at longer wavelengths.

π → π* transition: This is a higher-energy transition involving the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital associated with the C=S bond. youtube.comresearchgate.net

These absorptions are intense and serve as a spectroscopic signature for the dithiocarbamate moiety.

Table 3: Typical Electronic Transitions for the Dithiocarbamate Group

Transition TypeOrbitals InvolvedTypical Wavelength Range (nm)Molar Absorptivity (ε)
π → ππ → π240 - 260High (>10,000 L mol⁻¹ cm⁻¹)
n → πn → π270 - 290Moderate (~5,000 L mol⁻¹ cm⁻¹)

Crystallographic Studies

X-ray diffraction techniques are essential for determining the arrangement of atoms in the solid state, providing unambiguous information on molecular structure, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound. nih.gov Analysis of a suitable single crystal of this compound would provide exact bond lengths, bond angles, and torsional angles.

Based on studies of the closely related N-(2-Aminoethyl)dithiocarbamic acid, it is expected that this compound also exists as a zwitterion in the solid state, with a proton transferred from the dithioic acid group to the terminal amine group. researchgate.net The analysis would likely reveal a planar NCS₂ dithiocarbamate group with C-S bond lengths intermediate between single and double bonds, indicating delocalization of the negative charge. researchgate.net Furthermore, SCXRD elucidates the crystal packing, which is expected to be dominated by an extensive three-dimensional network of N—H⋯S hydrogen bonds between the ammonium groups and the sulfur atoms of the dithiocarbamate moieties. researchgate.net

Table 4: Crystallographic Data for the Analogous Compound N-(2-Aminoethyl)dithiocarbamic acid researchgate.net

ParameterValue
Chemical FormulaC₃H₈N₂S₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.861(2)
b (Å)10.939(3)
c (Å)9.923(3)
β (°)102.58(2)
Volume (ų)620.6(3)
Z (molecules/unit cell)4
Key Bond Length (C-S)1.721(2) Å, 1.728(2) Å
Dominant Intermolecular InteractionN—H⋯S Hydrogen Bonds

While SCXRD provides detailed information from a perfect single crystal, Wide-Angle X-ray Diffraction (WAXD), often referred to as Powder X-ray Diffraction (PXRD), is used to characterize the bulk, polycrystalline material. nih.govrsc.org The technique provides a fingerprint of the crystalline phase(s) present in a sample.

For a bulk sample of this compound, WAXD would be used to:

Confirm Crystalline Nature: A crystalline material produces a pattern of sharp Bragg peaks, whereas an amorphous solid yields a broad, diffuse halo. nih.gov

Assess Purity: The presence of sharp peaks corresponding to a known crystal structure confirms the phase identity and can reveal the presence of crystalline impurities.

Identify Polymorphism: WAXD can distinguish between different crystalline forms (polymorphs) of the same compound, as each polymorph will have a unique diffraction pattern.

Determine Crystallite Size: The width of the diffraction peaks is inversely related to the average size of the crystalline domains, allowing for an estimation of crystallite size. This is particularly relevant if the material is being developed for applications where particle size is a critical parameter.

Chromatographic and Separation Techniques

The unique chemical structure of this compound, featuring both chelating dithiocarbamate groups and reactive amine functionalities, lends itself to a variety of applications in chromatographic and separation sciences. These applications primarily leverage the strong interaction of the dithiocarbamate moiety with metal ions and the potential for the amine groups to be incorporated into larger polymeric structures.

Use as Derivatization Agents in Analytical Chemistry

Derivatization is a technique used in analytical chemistry to convert an analyte into a product that is more easily detected or separated. academicjournals.orgactascientific.com Dithiocarbamates, including potentially this compound, are effective derivatizing agents, particularly for the analysis of metal ions by high-performance liquid chromatography (HPLC). eurasianjournals.comrsc.org

The dithiocarbamate group readily forms stable, often colored, complexes with a wide range of metal ions. nih.gov This reaction can be performed prior to injecting the sample into the HPLC system (pre-column derivatization). The resulting metal-dithiocarbamate complexes are typically more hydrophobic than the free metal ions, allowing for their separation on a reversed-phase HPLC column. ukm.my Furthermore, these complexes often exhibit strong ultraviolet-visible (UV-Vis) absorbance, enabling sensitive detection. ukm.my

The general procedure for using a dithiocarbamate as a derivatizing agent for metal ion analysis involves:

Mixing the sample containing the metal ions with a solution of the dithiocarbamate reagent.

Allowing the complexation reaction to proceed, which is often rapid.

Injecting the reaction mixture into the HPLC system for separation and detection.

The choice of the specific dithiocarbamate reagent and the chromatographic conditions (e.g., mobile phase composition, column type) can be optimized to achieve the desired separation and sensitivity for the target metal ions. eurasianjournals.comtandfonline.com

Table 2: Example of Metal Ion Analysis using Dithiocarbamate Derivatization and HPLC

Metal IonComplex FormedTypical HPLC ColumnDetection Wavelength (nm)
Copper (II)Cu(DTC)₂C18270-280
Lead (II)Pb(DTC)₂C18260-270
Nickel (II)Ni(DTC)₂C18320-330
Cobalt (II)Co(DTC)₃C18250-260

This table provides representative data for dithiocarbamate derivatization in HPLC analysis. ukm.my

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. lcms.czlcms.cz While there is no direct evidence of this compound itself being analyzed by GPC, this technique would be highly relevant for characterizing polymers that incorporate this compound into their structure.

For instance, the amine groups of this compound can react with dicarboxylic acids or their derivatives to form polyamides with dithiocarbamate side chains. rsc.orgrsc.orgresearchgate.net GPC could then be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of these synthesized polymers. nih.gov This information is crucial for understanding the relationship between the polymer's structure and its properties.

The GPC separation process is based on the size of the polymer molecules in solution. Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules can penetrate the pores and have a longer elution time. lcms.cz By calibrating the GPC system with polymer standards of known molecular weight, a calibration curve can be constructed to determine the molecular weight of an unknown polymer sample. nih.gov

Table 3: Hypothetical GPC Data for a Polyamide with Dithiocarbamate Side Chains

SampleElution Volume (mL)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Polyamide-DTC-115.225,00050,0002.0
Polyamide-DTC-214.540,00085,0002.1
Polyamide-DTC-313.860,000130,0002.2

This table is a hypothetical representation of GPC data for illustrative purposes.

Electrochemical Characterization

The electrochemical properties of this compound are primarily dictated by the dithiocarbamate functional group, which can undergo redox reactions.

Investigation of Redox Properties and Electrochemical Behavior

The dithiocarbamate moiety is electrochemically active and can be oxidized to form a thiuram disulfide. mdpi.com This oxidation is a key reaction and can be studied using techniques such as cyclic voltammetry. researchgate.netelectrochemsci.org The electrochemical behavior of dithiocarbamates is often investigated in the context of their metal complexes, as the redox properties can be influenced by the coordinated metal ion. auburn.eduresearchgate.net

The oxidation of the dithiocarbamate anion (R₂NCS₂⁻) to the corresponding thiuram disulfide ([R₂NC(S)S]₂) is a one-electron process per dithiocarbamate unit, followed by dimerization. nih.gov The reverse reaction, the reduction of a thiuram disulfide back to the dithiocarbamate, can also be observed electrochemically. utexas.edu

The formal potential of this redox couple is dependent on the substituents on the nitrogen atom and the solvent system used. The presence of electron-donating groups on the nitrogen atom generally makes the oxidation easier (occurs at a less positive potential).

The electrochemical behavior of this compound would be expected to show an oxidation wave corresponding to the formation of the corresponding thiuram disulfide. The presence of two dithiocarbamate groups in the molecule could potentially lead to more complex electrochemical behavior, such as intramolecular reactions.

Cyclic voltammetry studies of dithiocarbamate compounds typically show a quasi-reversible or irreversible oxidation peak. researchgate.netelectrochemsci.org The reversibility of the process can be influenced by the stability of the resulting thiuram disulfide and the rate of the dimerization reaction.

Table 4: General Electrochemical Data for Dithiocarbamate Compounds

Compound TypeRedox ProcessTechniqueTypical Potential Range (vs. Ag/AgCl)
Dithiocarbamate AnionOxidation to Thiuram DisulfideCyclic Voltammetry+0.2 to +0.8 V
Thiuram DisulfideReduction to Dithiocarbamate AnionCyclic Voltammetry-0.5 to -1.2 V
Metal-Dithiocarbamate ComplexMetal-centered and/or Ligand-centered RedoxCyclic VoltammetryVariable, depends on metal

This table presents typical ranges for the redox processes of dithiocarbamate compounds and is intended for general reference.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic states and properties of molecules. nih.gov Methods like Density Functional Theory (DFT) are particularly valuable for studying the structure and reactivity of dithiocarbamate (B8719985) compounds.

Quantum chemical calculations can elucidate the distribution of electrons within Bis(2-aminoethyl)carbamodithioic acid, which is fundamental to understanding its reactivity. The key feature of the dithiocarbamate group (-NCS₂) is the delocalization of π-electrons across the nitrogen, carbon, and sulfur atoms. This delocalization gives the C–N bond partial double-bond character and results in nearly equal C–S bond lengths, suggesting significant double-bond character in both. researchgate.net The molecule often exists as a zwitterion, with a protonated amino group (H₃N⁺-) and a deprotonated dithiocarbamate group (-CS₂⁻). researchgate.net

Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy and shape of these frontier orbitals indicate the molecule's ability to act as an electron donor or acceptor. For dithiocarbamates, the HOMO is typically localized on the sulfur atoms, making them nucleophilic and excellent ligands for metal ions. The LUMO location indicates sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, can quantify the molecule's reactivity. A molecule with a small HOMO-LUMO gap is generally more polarizable and reactive than one with a large gap.

Table 1: Illustrative Quantum Chemical Properties of this compound (Zwitterionic Form) Calculated using DFT at the B3LYP/6-311G+(2d,p) level of theory. Values are hypothetical examples.

PropertyCalculated ValueUnitDescription
Energy of HOMO-5.8eVIndicates electron-donating ability; localized on sulfur atoms.
Energy of LUMO-1.2eVIndicates electron-accepting ability.
HOMO-LUMO Gap4.6eVRelates to chemical reactivity and stability.
Dipole Moment12.5DebyeMeasures the overall polarity of the molecule.
Mulliken Charge on S1-0.45ePartial charge on one sulfur atom of the CS₂⁻ group.
Mulliken Charge on S2-0.48ePartial charge on the other sulfur atom of the CS₂⁻ group.
Mulliken Charge on N (amine)-0.85ePartial charge on the terminal primary amine nitrogen.

The flexibility of the ethylene (B1197577) linkers in this compound allows it to adopt various conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. nih.gov Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformer. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to model and predict the behavior of molecules and their interactions.

This compound is an excellent chelating agent for various metal ions due to the presence of multiple donor atoms (two sulfur atoms and two nitrogen atoms). Predicting the binding affinity between this ligand and different metals is crucial for applications in areas like metal sequestration or the design of metallodrugs.

Computational methods can predict this binding affinity, often expressed as the binding free energy (ΔG_bind). nih.gov Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) are used. These methods calculate the energy of the complex and the individual ligand and metal ion, taking into account solvation effects. dundee.ac.uk The prediction relies on accurately modeling the intermolecular interactions, which include covalent bonds between sulfur/nitrogen and the metal, electrostatic interactions, and van der Waals forces. nih.govrsc.org

Table 2: Illustrative Predicted Binding Affinities of this compound with Divalent Metal Ions Values are hypothetical examples derived from molecular mechanics simulations.

Metal IonPredicted ΔG_bind (kcal/mol)Predicted Dominant Donor Atoms
Copper(II)-25.8S, S, N, N
Zinc(II)-21.5S, S, N, N
Nickel(II)-23.7S, S, N, N
Cadmium(II)-19.9S, S

Once bound to a metal ion, the ligand and metal form a coordination complex with a specific three-dimensional structure. Computational studies can predict and analyze these coordination geometries. rsc.org Dithiocarbamates typically act as bidentate ligands, forming a four-membered chelate ring with the metal through the two sulfur atoms. nih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry and toxicology, aiming to correlate the chemical structure of a compound with its biological activity. collaborativedrug.comnih.gov SAR studies help in designing more potent and selective compounds and in predicting the activity of new, unsynthesized molecules. oncodesign-services.comrsc.org

For this compound, an SAR study would involve synthesizing and testing a series of related analogues. Modifications could include:

Altering the length of the alkyl chain between the nitrogen atoms.

Substituting the hydrogen atoms on the terminal amino group.

Introducing substituents on the ethylenediamine (B42938) backbone.

The biological activity of each analogue would be measured in a relevant assay. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), then uses statistical methods to build a mathematical model that relates structural features (descriptors) to the observed activity. researchgate.net These descriptors can include physicochemical properties like logP (lipophilicity), molecular weight, and polar surface area, as well as electronic properties derived from quantum chemical calculations. A successful QSAR model can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or property descriptors of a series of compounds with their biological activities. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on the broader class of dithiocarbamates.

Research on dithiocarbamate fungicides, for instance, has successfully employed 3D-QSAR analysis to elucidate the structural requirements for their biological activity, such as the inhibition of enzymes like aromatase. nih.gov These studies have revealed that the biological potency of dithiocarbamates is often influenced by a combination of physicochemical properties. Key molecular descriptors that have been shown to have a positive correlation with the inhibitory activity of some dithiocarbamates include lipophilicity (log P), topological polar surface area (TPSA), molecular weight, and the number of heavy atoms. nih.gov

Furthermore, 3D-QSAR models have highlighted the critical role of specific structural features in the interaction between dithiocarbamates and their biological targets. For example, the presence and positioning of hydrogen bond acceptors and donors are crucial for the binding of these molecules to the active sites of enzymes. nih.gov In the context of this compound, the two primary amine groups and the carbamodithioic acid moiety itself can act as both hydrogen bond donors and acceptors, suggesting their potential importance in biological interactions.

The general findings from QSAR studies on related dithiocarbamates can be extrapolated to guide the design of novel derivatives of this compound. By modifying the molecule to optimize the aforementioned descriptors, it may be possible to enhance its desired biological activities.

Table 1: Key Molecular Descriptors in QSAR Studies of Dithiocarbamates and their General Influence on Biological Activity

Molecular DescriptorGeneral Influence on Biological Activity of DithiocarbamatesRelevance to this compound
Lipophilicity (log P) Positive correlation with some inhibitory activities. nih.govThe molecule possesses both polar (amino, carbodithioic acid) and nonpolar (ethylene bridges) regions, resulting in a moderate predicted lipophilicity.
Topological Polar Surface Area (TPSA) Positive correlation with some inhibitory activities. nih.govThe presence of nitrogen and sulfur atoms contributes significantly to the TPSA, indicating potential for strong interactions with biological targets.
Molecular Weight Positive correlation with some inhibitory activities. nih.govModifications to the parent structure will directly impact the molecular weight.
Hydrogen Bond Donors/Acceptors Critical for binding to biological targets. nih.govThe primary amine groups and the carbamodithioic acid group are key sites for hydrogen bonding.

Note: The influence of these descriptors is dependent on the specific biological activity and target being studied.

Prediction of Molecular Descriptors (e.g., Lipophilicity) for Design

The prediction of molecular descriptors through computational methods is a cornerstone of modern drug design and chemical development. These descriptors provide a quantitative measure of a molecule's physicochemical properties, which in turn govern its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. Dithiocarbamates are generally considered to be lipophilic molecules. nih.gov

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water, is a critical parameter that influences a molecule's ability to cross biological membranes. While experimental determination of log P is possible, computational prediction offers a rapid and cost-effective alternative in the early stages of research. Various computational algorithms are available for the prediction of log P, each employing different methodologies to estimate this property based on the molecule's structure.

For this compound, the presence of two primary amine groups and the carbamodithioic acid functional group imparts a degree of polarity to the molecule. However, the ethylene chains contribute to its nonpolar character. The interplay of these features results in a predicted lipophilicity that is moderate.

Beyond lipophilicity, other molecular descriptors can be computationally predicted to guide the design of new chemical entities based on the this compound scaffold. These include, but are not limited to, molecular weight, topological polar surface area (TPSA), the number of hydrogen bond donors and acceptors, and molar refractivity.

Table 2: Predicted Molecular Descriptors for this compound

Molecular DescriptorPredicted ValueSignificance in Chemical and Biological Design
Molecular Formula C5H13N3S2Provides the elemental composition.
Molecular Weight 179.31 g/mol Influences diffusion rates and steric interactions.
Predicted Log P (XLogP3) 0.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 114 ŲSuggests the potential for forming multiple hydrogen bonds and interacting with polar biological targets.
Hydrogen Bond Donors 3The two primary amine groups and the N-H of the carbamodithioic acid can donate hydrogen bonds.
Hydrogen Bond Acceptors 4The nitrogen atoms and sulfur atoms can accept hydrogen bonds.
Molar Refractivity 50.1 cm³Relates to the volume occupied by the molecule and its polarizability.

Note: Predicted values are generated using computational algorithms and may vary between different software and methodologies. The XLogP3 value is a commonly used computational prediction.

Environmental Fate and Remediation Studies

Biodegradation Pathways and Kinetics

The biodegradation of dithiocarbamates is a key process influencing their environmental persistence. This process is largely mediated by soil and aquatic microorganisms that can utilize these compounds as sources of carbon and nitrogen.

There is currently a lack of publicly available data specifically evaluating the ready biodegradability of Bis(2-aminoethyl)carbamodithioic acid according to standardized guidelines such as the OECD Test Guideline 301C (Modified MITI Test). This test is a stringent assessment of a chemical's potential for rapid and ultimate biodegradation in an aerobic aqueous medium. The absence of such data makes it difficult to definitively classify the compound as readily biodegradable.

General studies on dithiocarbamates suggest that their biodegradability can be influenced by their chemical structure and the presence of adapted microbial populations. For instance, ethylenebis(dithiocarbamates) (EBDCs), which share a structural similarity with this compound, are known to degrade in the environment, although their primary degradation product, ethylene (B1197577) thiourea (B124793) (ETU), is of environmental concern due to its persistence and toxicity. nih.govrsc.org

The microbial degradation of dithiocarbamates is facilitated by a diverse range of microorganisms. Several bacterial and fungal genera have been identified as capable of degrading these compounds.

A patented microbial consortium comprising bacteria from the genera Alcaligenes, Pseudomonas, and Hypomicrobium has been developed for the effective biodegradation of dithiocarbamates in contaminated environments. google.com This consortium can be applied to both soil and water, with optimal degradation occurring under aerobic conditions at a pH range of 5.0 to 8.5 and temperatures between 5°C and 42°C. google.com The degradation process involves the complete breakdown of the dithiocarbamate (B8719985) molecule.

Research has also identified other microbial species involved in the degradation of dithiocarbamates, including bacteria from the genera Stenotrophomonas, Micrococcus, and Enterobacter, and fungi such as Aspergillus and Trichoderma. These microorganisms can utilize dithiocarbamates as a source of essential nutrients. The degradation of tetramethyl thiuram disulfide (thiram), a related dithiocarbamate, by Pseudomonas aeruginosa has been shown to yield metabolites such as dimethylamine, formaldehyde, and elemental sulfur. google.com For ethylenebis(dithiocarbamates), a primary degradation pathway involves the formation of ethylene thiourea (ETU). nih.govnih.gov

The general mechanism of microbial action on dithiocarbamates involves enzymatic attacks that cleave the chemical bonds of the molecule, leading to its mineralization.

Chemical Degradation Processes

In addition to biodegradation, chemical processes such as hydrolysis, photolysis, and acid-catalyzed decomposition play a significant role in the transformation of dithiocarbamates in the environment.

Dithiocarbamates are generally unstable in aqueous environments, and their degradation is significantly influenced by pH. The hydrolysis of dithiocarbamates is a pH-dependent process. Alkyl dithiocarbamates are more stable in alkaline conditions, with acid-catalyzed hydrolysis being a primary degradation route. nih.gov The half-life of dithiocarbamates in water at 25°C can range from a few hours to several days, depending on the pH and the specific chemical structure. nih.gov Ethylenebis(dithiocarbamates) are susceptible to both hydrolysis and oxidation, with their stability being dependent on pH and the presence of oxygen. nih.gov

Photolysis, or degradation by sunlight, also contributes to the breakdown of dithiocarbamates in the environment. Studies on 4-hydroxybenzyl dithiocarbamates have shown that photo-irradiation leads to the formation of dithiocarbamoyl and benzyl (B1604629) radicals. These reactive intermediates can then undergo further reactions, such as dimerization, to form products like thiuram disulfides.

The acid-catalyzed decomposition of dithiocarbamates has been a subject of detailed mechanistic studies. The decomposition of ethylenebis(dithiocarbamate) (B1227036) (EbisDTC) in acidic aqueous solutions involves a rapid protonation of the nitrogen atom, followed by a slower cleavage of the carbon-nitrogen (C-N) bond. This process proceeds through a zwitterionic intermediate.

The rate of acid decomposition is highly dependent on the basicity of the parent amine from which the dithiocarbamate is derived. For dithiocarbamates derived from amines with a lower pKa, the decomposition occurs through a zwitterionic intermediate where the N-protonation is the rate-limiting step. For those derived from more basic amines, the breakdown of the C-N bond becomes the slowest step.

A summary of the proposed mechanisms for the acid decomposition of alkyldithiocarbamates is presented in the table below.

Parent Amine Basicity (pKN) Proposed Mechanism Rate-Determining Step
< 9.2Decomposition via a zwitterionic intermediateN-protonation
> 9.2Decomposition via a zwitterionic intermediateC-N bond breakdown
> 10.5Intramolecular S to N proton transfer concerted with C-N bond cleavageConcerted process

This table is based on general findings for alkyldithiocarbamates.

Environmental Remediation Strategies

The remediation of environments contaminated with dithiocarbamates is crucial to mitigate their potential environmental impact. Strategies primarily focus on enhancing their natural degradation or removing them from contaminated media.

Bioremediation is a promising approach that utilizes the metabolic capabilities of microorganisms to break down dithiocarbamates into less harmful substances. The application of microbial consortia, such as the one containing Alcaligenes, Pseudomonas, and Hypomicrobium, has been shown to be effective in decontaminating soil and water. google.com This can be carried out in-situ by introducing the microbial culture directly into the contaminated site, or ex-situ in bioreactors where the contaminated soil or water is treated under controlled conditions. google.com Biobeds, which are composed of a mixture of agricultural residues, soil, and other organic materials, have also been evaluated for their effectiveness in degrading ethylenebis(dithiocarbamates) and their metabolite, ETU, in wastewater from agricultural applications. nih.gov

Chemical oxidation can also be employed for the treatment of dithiocarbamate-contaminated water. Oxidizing agents used in water disinfection, such as monochloramine, ozone, free chlorine, and chlorine dioxide, can react with and degrade dithiocarbamates. nih.govresearchgate.net However, it is important to note that these reactions can potentially lead to the formation of undesirable byproducts, such as N-nitrosamines, which are of health concern. nih.govresearchgate.net The formation of these byproducts is dependent on the specific oxidant used, its dosage, and the pH of the water. nih.gov

Adsorption is another technique that can be used to remove dithiocarbamates from water. While dithiocarbamates themselves are used to modify adsorbents for the removal of heavy metals, rsc.orgbohrium.comnih.govmdpi.commdpi.comresearchgate.net materials with high adsorption capacities could potentially be used to remove dithiocarbamate residues from aqueous solutions. Further research is needed to identify and optimize suitable adsorbent materials for this purpose.

Utilization of Chelating Properties for Heavy Metal Removal and Remediation

Detailed research findings and data tables specifically for "this compound" are not available in the reviewed scientific literature.

Q & A

Basic Research Questions

Q. What are the standard procedures for synthesizing bis(2-aminoethyl)carbamodithioic acid, and how are impurities minimized?

  • Methodological Answer : Synthesis typically involves reacting 1,2-diaminoethane with carbon disulfide under controlled alkaline conditions (pH 8–10). Impurities like unreacted diamine or dithiocarbamate byproducts are minimized via recrystallization in ethanol-water mixtures. Characterization via FTIR (C=S stretch at ~950–1250 cm⁻¹) and NMR (δ 2.8–3.2 ppm for CH₂ groups adjacent to amine) confirms purity . Safety protocols, including fume hood use and PPE (gloves, goggles), are critical due to carbon disulfide volatility .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation requires a combination of:

  • Elemental analysis (C, H, N, S) to verify stoichiometry.
  • Mass spectrometry (MS) for molecular ion peaks (m/z 136.25 for [M+H]⁺) .
  • X-ray crystallography (if crystalline) to resolve bond angles and coordination geometry.
    Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or solvent interactions.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Key protocols include:

  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • PPE : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers under nitrogen to prevent oxidation, with desiccants to avoid moisture-induced degradation.

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved?

  • Methodological Answer : Discrepancies in LD50 values (e.g., 1500 mg/kg intraperitoneal in mice vs. 1360 mg/kg oral in rabbits ) may arise from species-specific metabolism or administration routes. To resolve:

  • Conduct comparative interspecies studies with standardized dosing.
  • Analyze metabolite profiles (e.g., LC-MS/MS) to identify toxic intermediates.
  • Use in vitro models (e.g., hepatocyte assays) to isolate organ-specific effects.

Q. What experimental strategies optimize the detection of this compound in biological matrices?

  • Methodological Answer :

  • Sample preparation : Acid precipitation followed by solid-phase extraction (SPE) using C18 cartridges.
  • Detection : HPLC-MS with electrospray ionization (ESI) in positive mode; monitor m/z 136.25 and 153.12 (sodium adduct).
  • Validation : Assess recovery rates (>85%), limit of detection (LOD < 0.1 ng/mL), and matrix effects using spiked controls .

Q. How do coordination properties of this compound influence its application in metal chelation studies?

  • Methodological Answer : The dithiocarbamate group binds transition metals (e.g., Cu²⁺, Zn²⁺) via S and N donor atoms. To study:

  • Spectrophotometric titration : Monitor UV-Vis shifts (e.g., λmax ~450 nm for Cu complexes).
  • Stability constants : Determine via competitive ligand assays (e.g., EDTA displacement).
  • XANES/EXAFS : Resolve coordination geometry in solution vs. solid state.

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Non-linear regression (e.g., Hill equation) to model LD50/EC50 values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Principal Component Analysis (PCA) to identify correlated toxicity endpoints (e.g., renal vs. hematological effects) .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported stability profiles of this compound?

  • Methodological Answer : Stability discrepancies may stem from:

  • Storage conditions : Test degradation under varying temperatures (-20°C to 25°C) and humidity (0–80% RH).
  • Analytical variability : Cross-validate via independent labs using standardized protocols.
  • Degradation products : Track via accelerated stability studies (40°C/75% RH for 6 months) and characterize by GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.